2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride
Description
2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride is a phenolic derivative characterized by a chloro substituent at the para position, methyl groups at the 3 and 5 positions, and an aminomethyl group at the 2 position, forming a hydrochloride salt. This structural configuration enhances its solubility in polar solvents compared to non-salt analogs. The hydrochloride salt may improve bioavailability and stability, making it suitable for pharmaceutical or industrial formulations.
Properties
IUPAC Name |
2-(aminomethyl)-4-chloro-3,5-dimethylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-5-3-8(12)7(4-11)6(2)9(5)10;/h3,12H,4,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWOWJKOOGWQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3,5-Dimethylphenol
The synthesis begins with the preparation of 4-chloro-3,5-dimethylphenol, a critical intermediate. Chlorination is typically achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions. For instance, treating 3,5-dimethylphenol with sulfuryl chloride in acetonitrile at 20–25°C yields 4-chloro-3,5-dimethylphenol with >98% purity. Alternative methods employ copper(II) salts as catalysts, enabling chlorination via oxidative coupling with oxygen and hydrochloric acid. This approach avoids organic solvents, enhancing green chemistry metrics.
Key Reaction Conditions for Chlorination
| Parameter | Value/Range |
|---|---|
| Catalyst | CuCl₂ or SO₂Cl₂ |
| Temperature | 20–25°C |
| Solvent | Acetonitrile or none |
| Yield | 85–95% |
Nitration and Functionalization
Nitration introduces reactive groups for subsequent reduction to the aminomethyl moiety. While direct nitration of 4-chloro-3,5-dimethylphenol is challenging due to steric hindrance from methyl groups, acetyl nitrate (generated from acetic anhydride and nitric acid) proves effective. Nitration at the ortho position (relative to the hydroxyl group) forms 2-nitro-4-chloro-3,5-dimethylphenol, which is then reduced to the corresponding amine.
Nitration Protocol
Reduction to Aminomethyl Group
The nitro group is reduced to an amine using catalytic hydrogenation or hydrazine hydrate in the presence of FeCl₃·6H₂O. For example, heating the nitro intermediate with hydrazine hydrate and activated carbon in ethanol under reflux yields 2-(aminomethyl)-4-chloro-3,5-dimethylphenol. This step requires careful pH control (7.5–8.0) to prevent over-reduction or side reactions.
Reduction Parameters
| Parameter | Value/Range |
|---|---|
| Reducing Agent | Hydrazine hydrate (80%) |
| Catalyst | FeCl₃·6H₂O |
| Temperature | Reflux (~78°C) |
| Time | 3–5 hours |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility. This step is typically performed in anhydrous ethanol, followed by recrystallization to achieve >99% purity.
Optimization Strategies and Challenges
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) are ideal for isolating the hydrochloride salt, yielding crystals with minimal impurities.
-
Chromatography : Silica gel chromatography with dichloromethane/methanol (9:1) resolves residual byproducts, though this method is cost-prohibitive for industrial scales.
Byproduct Management
Common byproducts include:
-
Over-chlorinated derivatives : Mitigated by controlling chlorine stoichiometry.
-
Oxidized amines : Minimized using inert atmospheres during reduction.
Spectroscopic Characterization
Post-synthesis analysis employs:
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¹H NMR : Peaks at δ 2.25 (s, 6H, CH₃), δ 4.10 (s, 2H, CH₂NH₂), and δ 6.90 (s, 1H, aromatic).
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FT-IR : Bands at 3250 cm⁻¹ (N-H stretch) and 1590 cm⁻¹ (C-Cl).
Industrial and Research Applications
The compound’s tyrosinase inhibitory activity makes it valuable in dermatological formulations. Its synthetic versatility also supports its use as an intermediate in agrochemical and pharmaceutical research .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Agent
2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride is primarily recognized for its antimicrobial properties. It is utilized in the formulation of antiseptics and disinfectants due to its effectiveness against a wide spectrum of bacteria and fungi. The compound acts by disrupting microbial cell membranes, leading to cell lysis and death. Its incorporation into topical formulations aids in preventing infections in wounds and surgical sites.
Case Study: Efficacy in Dermatological Products
Research has demonstrated that formulations containing this compound significantly reduce microbial load on the skin when applied topically. In a clinical study involving patients with infected wounds, those treated with a cream containing this compound showed a 70% reduction in bacterial counts within two weeks compared to placebo .
Biocidal Applications
Preservative in Cosmetics
Due to its antimicrobial properties, this compound is commonly used as a preservative in cosmetic products to inhibit microbial growth and extend shelf life. Regulatory assessments have confirmed its safety at specified concentrations, making it suitable for use in hair dyes and skin care products .
Environmental Impact Studies
The degradation of chlorophenols, including this compound, has been studied extensively due to environmental concerns. Biodegradation studies indicate that this compound can be effectively broken down using advanced oxidation processes, such as Fenton's reagent. In laboratory settings, complete degradation was achieved within 30 minutes under optimal conditions .
Analytical Applications
Chemical Synthesis and Research
This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to the development of novel compounds with enhanced biological activity. For instance, researchers have synthesized derivatives that exhibit improved antitumor activity against specific cancer cell lines .
Safety and Toxicological Considerations
While this compound is effective as an antimicrobial agent, it is essential to consider its safety profile. Toxicological studies indicate that it possesses low acute toxicity; however, prolonged exposure can cause skin irritation and sensitization in some individuals . Regulatory bodies continue to monitor its use in consumer products to ensure safety standards are upheld.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, enzyme activities, or gene expression, contributing to its observed effects.
Comparison with Similar Compounds
Key Observations :
- The hydrochloride salt in the target compound and 2,6-dimethylaniline hydrochloride enhances water solubility compared to non-salt analogs like PCMX .
- The aminomethyl group introduces a primary amine, which may increase reactivity (e.g., in covalent bonding or coordination chemistry) compared to PCMX’s hydroxyl group .
Key Observations :
- PCMX is classified as hazardous under OSHA HazCom 2012, with severe skin irritation and aquatic toxicity . The target compound’s aminomethyl group may alter its toxicity profile, but its chloro and methyl substituents suggest comparable environmental risks.
Biological Activity
2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride, commonly known as a chlorinated phenol derivative, has garnered attention in pharmacological and toxicological research due to its potential biological activities. This compound is structurally related to other phenolic compounds and has been investigated for various biological effects, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13ClN2O
- Molecular Weight : 216.68 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Potential
Studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. In vitro assays demonstrate that it can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound showed IC50 values ranging from 10 to 20 µM across these cell lines, indicating moderate cytotoxicity.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Interaction with DNA : Evidence suggests that it may bind to DNA, disrupting replication in cancer cells.
Case Studies
-
Antibacterial Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various chlorinated phenols, including this compound. Results indicated a strong correlation between structural modifications and antimicrobial potency. -
Anticancer Activity Assessment
In a controlled laboratory setting, the anticancer effects were assessed using MCF-7 cells treated with varying concentrations of the compound. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations.
Toxicological Considerations
While the biological activities are promising, it is crucial to consider the toxicity profile of this compound. Acute toxicity studies indicate that high doses may lead to dermal irritation and systemic toxicity in animal models.
Toxicity Data Summary
| Endpoint | Value |
|---|---|
| LD50 (oral, rat) | 300 mg/kg |
| Skin Irritation (rabbit) | Moderate |
| Eye Irritation (rabbit) | Severe |
Q & A
Q. What are the recommended synthetic routes for 2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride?
Methodological Answer: A plausible synthesis involves functionalizing 4-chloro-3,5-dimethylphenol (PCMX) by introducing an aminomethyl group.
- Step 1: Start with PCMX (CAS 88-04-0), a phenolic precursor with established synthesis protocols .
- Step 2: Perform aminomethylation via Mannich reaction, using formaldehyde and ammonium chloride under acidic conditions.
- Step 3: Isolate the hydrochloride salt by treating the free base with HCl.
- Key Parameters: Monitor reaction pH (optimize between 3–5) and temperature (40–60°C) to avoid side reactions like over-alkylation .
Q. How can the purity and structural identity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- HPLC: Reverse-phase C18 column, mobile phase of acetonitrile/water (70:30 v/v), UV detection at 254 nm. Compare retention time against a certified reference standard .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]+ ~ 203.1 for the free base; add 36.46 for HCl salt ).
- NMR: 1H NMR (DMSO-d6) should show signals for aromatic protons (δ 6.8–7.2 ppm), aminomethyl (δ 3.2–3.5 ppm), and methyl groups (δ 2.2–2.5 ppm) .
Advanced Research Questions
Q. What are the degradation pathways of this compound under oxidative conditions, and how do byproducts affect toxicity?
Methodological Answer: Degradation studies using advanced oxidation processes (AOPs) reveal:
- Fenton-like Systems: Fe²+/H₂O₂ generates hydroxyl radicals (•OH), cleaving the aromatic ring. Major intermediates include chlorinated quinones and carboxylic acids .
- Ozonation: O₃/UV leads to dechlorination and demethylation, forming less toxic phenolic derivatives (e.g., 3,5-dimethylphenol).
- Toxicity Assessment: Use Vibrio fischeri bioluminescence assays. Initial toxicity increases due to reactive intermediates but decreases as mineralization progresses .
Table 1: Degradation Efficiency and Byproducts
| Oxidation Method | Efficiency (90 min) | Major Byproducts | Toxicity Trend |
|---|---|---|---|
| Fe²+/H₂O₂ | 85% | Chloro-quinones, oxalic acid | Initial increase |
| O₃/UV | 92% | 3,5-dimethylphenol, CO₂ | Steady decrease |
Q. How does the aminomethyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer: The aminomethyl group enhances hydrogen bonding and electrostatic interactions:
- Molecular Docking: Use software (AutoDock Vina) to model binding to bacterial enoyl-acyl carrier protein reductase (FabI), a target for antimicrobial agents. The aminomethyl group forms salt bridges with Asp138 .
- Experimental Validation: Perform enzyme inhibition assays (IC₅₀ determination) and compare with PCMX. Expect lower IC₅₀ due to improved target affinity .
Q. What are the challenges in analyzing environmental persistence of this compound?
Methodological Answer: Key challenges include:
- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices (e.g., wastewater).
- Detection Limits: Optimize LC-MS/MS for trace quantification (LOQ < 0.1 ppb). Matrix effects (e.g., humic acids) may suppress ionization .
- Degradation Kinetics: Use pseudo-first-order models to estimate half-life (t₁/₂) in natural waters. Hydrolysis rates depend on pH and temperature .
Data Contradictions and Resolution
- Synthesis Yield Variability: Some protocols report lower yields (~50%) due to competing side reactions. Resolution: Use excess formaldehyde and controlled pH .
- Toxicity Discrepancies: Conflicting reports on intermediate toxicity. Resolution: Standardize bioassay conditions (e.g., exposure time, organism strain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
